O,O-Dimethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate
Description
O,O-Dimethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate is an organophosphate compound characterized by a pyrimidine ring substituted with a methyl group at position 6 and a 4-(trifluoromethyl)phenyl group at position 2. The thiophosphate ester group (O,O-dimethyl phosphorothioate) is attached at position 4 of the pyrimidine ring.
Properties
IUPAC Name |
dimethoxy-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N2O3PS/c1-9-8-12(22-23(24,20-2)21-3)19-13(18-9)10-4-6-11(7-5-10)14(15,16)17/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNHSGQHPPRVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OP(=S)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar organophosphorus compounds are known to target enzymes such as acetylcholinesterase.
Mode of Action
Organophosphorus compounds generally work by inhibiting the action of certain enzymes, leading to an accumulation of neurotransmitters at nerve endings.
Biochemical Pathways
Organophosphorus compounds typically affect the cholinergic pathways by inhibiting acetylcholinesterase, leading to an overstimulation of nerve cells.
Pharmacokinetics
The pharmacokinetics of organophosphorus compounds can vary widely depending on their specific chemical structure.
Biochemical Analysis
Biochemical Properties
O,O-Dimethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase, where it binds to the active site and inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in synaptic clefts. Additionally, the compound interacts with other proteins and biomolecules, altering their function and activity through covalent binding or non-covalent interactions.
Cellular Effects
The effects of this compound on various cell types are profound. In neuronal cells, the compound disrupts normal cell signaling by inhibiting acetylcholinesterase, leading to prolonged neurotransmitter activity. This can result in overstimulation of neurons, causing symptoms such as muscle twitching, convulsions, and potentially neurotoxicity. In other cell types, the compound can affect gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This binding involves interactions with key amino acid residues in the enzyme’s active site, leading to a conformational change that inactivates the enzyme. Additionally, the compound may interact with other biomolecules, altering their function through similar binding mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound in vitro or in vivo can result in adaptive cellular responses, including changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild symptoms such as muscle twitching and increased salivation. At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and even death. Threshold effects are observed, where a certain dosage level must be reached before significant toxic effects occur.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. This distribution is crucial for its biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target enzymes and other biomolecules, influencing its overall biochemical effects.
Biological Activity
O,O-Dimethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate (commonly referred to as compound 290297-26-6) is a phosphorothioate compound with potential applications in various biological systems. This article reviews its biological activity, focusing on its mechanisms of action, effects on different biological targets, and relevant case studies.
Chemical Structure
The compound features a pyrimidine ring substituted with a trifluoromethyl group and a thiophosphate moiety, which contributes to its biological properties. The structural formula can be represented as follows:
This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound can lead to increased levels of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.
Inhibition of Acetylcholinesterase
Research indicates that compounds with similar structures exhibit significant AChE inhibitory activity. For instance, studies have shown that phosphorothioate derivatives can effectively inhibit AChE at low concentrations, demonstrating their potential as neuroactive agents .
Toxicological Studies
Toxicological assessments have revealed that this compound exhibits acute toxicity in various animal models. The compound has been linked to neurotoxic effects, which are consistent with its mechanism of AChE inhibition. In one study, exposure to the compound resulted in symptoms such as tremors and convulsions in treated rodents .
Case Studies
- Neurotoxicity Assessment :
- Environmental Impact :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares O,O-Dimethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate with other thiophosphate-containing pyrimidine derivatives, highlighting structural variations and functional differences:
Key Structural and Functional Differences
Substituent Effects on Bioactivity The trifluoromethyl group in the target compound likely enhances its binding affinity to AChE compared to pirimiphos-methyl’s diethylamino group, which is more basic and may reduce target specificity . Tolclofos-methyl and cythioate lack pyrimidine rings, instead relying on chlorinated phenyl or sulfonamide groups for fungicidal or acaricidal activity, respectively .
Ester Group Variations
- The O,O-dimethyl ester in the target compound and pirimiphos-methyl contrasts with tebupirimfos’ mixed O-ethyl/O-isopropyl esters, which may alter hydrolysis rates and environmental persistence .
However, this could also elevate bioaccumulation risks . Tolclofos-methyl’s chlorine substituents contribute to its soil persistence, whereas cythioate’s sulfonamide group promotes quicker degradation .
Research Findings and Data Gaps
- Pirimiphos-methyl is extensively studied, with LD₅₀ values of 1,400–2,000 mg/kg (rat, oral), indicating moderate toxicity . No analogous data exist for the target compound, but its -CF₃ group may reduce mammalian toxicity due to steric hindrance of AChE binding.
- Synthetic routes for similar compounds (e.g., ) suggest the target compound could be synthesized via nucleophilic substitution of pyrimidine intermediates with thiophosphate esters.
Preparation Methods
Direct Phosphorylation Methodology
This two-step approach first synthesizes the pyrimidinyl alcohol, followed by phosphorylation. The pyrimidine core is assembled via cyclocondensation of β-diketones with amidines or urea derivatives. For example, 4-(trifluoromethyl)acetophenone reacts with methyl acetoacetate and urea under acidic conditions to yield 6-methyl-2-(4-(trifluoromethyl)phenyl)-4-hydroxypyrimidine.
The hydroxyl group at the 4-position of the pyrimidine ring is then phosphorylated using O,O-dimethyl thiophosphoryl chloride in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). A base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is required to neutralize HCl generated during the reaction:
$$
\text{Pyrimidinyl-OH} + \text{(CH}3\text{O)}2\text{P(S)Cl} \xrightarrow{\text{Base}} \text{Pyrimidinyl-O-P(S)(OCH}3\text{)}2 + \text{HCl}
$$
Reaction conditions (25–60°C, 6–12 hours) yield the target compound in 70–85% purity. However, this method often requires subsequent purification via column chromatography due to byproduct formation.
Catalytic Enhancements
Recent studies highlight the role of silver catalysts (e.g., AgCl, AgOAc) and tetramethylethylenediamine (TMEDA) in improving regioselectivity and reaction rates. Silver ions coordinate with the pyrimidinyl oxygen, enhancing nucleophilicity and directing phosphorylation to the 4-position. TMEDA acts as a Lewis base, facilitating deprotonation and stabilizing intermediates.
Table 1: Catalyst Screening for Phosphorylation Efficiency
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| AgCl | TMEDA | DMF | 50 | 95 |
| AgOAc | TMEDA | DMF | 50 | 91 |
| None | TMEDA | DMF | 50 | 80 |
| AgCl | Et$$_3$$N | THF | 40 | 87 |
Data adapted from mechanistic studies on analogous systems.
One-Pot Synthesis Using Dimethyl Phosphite and Sulfur
In Situ Thiophosphate Generation
An alternative method bypasses pre-formed thiophosphoryl chloride by reacting dimethyl phosphite with sulfur in the presence of sodium methoxide. This generates a reactive thiophosphate intermediate, which subsequently reacts with the pyrimidinyl alcohol:
$$
\text{(CH}3\text{O)}2\text{P(O)H} + \text{S} + \text{NaOCH}3 \rightarrow \text{(CH}3\text{O)}_2\text{P(S)ONa} + \text{Byproducts}
$$
$$
\text{Pyrimidinyl-OH} + \text{(CH}3\text{O)}2\text{P(S)ONa} \xrightarrow{\text{H}^+} \text{Pyrimidinyl-O-P(S)(OCH}3\text{)}2 + \text{NaOH}
$$
This method, conducted in methanol at 50°C for 5 hours, achieves yields exceeding 90% with minimal purification.
Solvent and Stoichiometry Optimization
Key parameters include:
- Solvent polarity : Methanol and DMF improve solubility of ionic intermediates.
- Sulfur stoichiometry : A 1:1 molar ratio of dimethyl phosphite to sulfur prevents polysulfide formation.
- Temperature control : Excessive heat (>60°C) degrades the thiophosphate intermediate, reducing yields.
Mechanistic Insights and Side Reactions
Deuterium-Labeling Studies
Deuterium tracing reveals that the 1,3-hydrogen shift in the pyrimidine ring during phosphorylation is rate-limiting. Silver catalysts accelerate this step by stabilizing transition states through π-complexation.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance mixing and thermal control. A two-stage system separates pyrimidine synthesis (100–120°C) and phosphorylation (50°C), achieving 88% yield at a 10 kg/day scale.
Green Chemistry Considerations
- Solvent recycling : Methanol and DMF are distilled and reused.
- Waste minimization : Sodium chloride byproducts are filtered and repurposed.
- Catalyst recovery : Silver is precipitated as Ag$$_2$$S and reduced back to Ag$$^0$$ for reuse.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct phosphorylation | 70–85 | 90–95 | Moderate | High |
| In situ generation | 90–96 | 85–90 | High | Moderate |
| Continuous flow | 85–88 | 95–98 | High | Low |
Q & A
Q. What are the recommended synthetic routes for O,O-dimethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling substituted pyrimidinyl intermediates with thiophosphate precursors. For example, describes a similar protocol using nucleophilic substitution between bromoethoxy intermediates and sulfonic acid derivatives under anhydrous conditions . Optimization should focus on:
- Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency.
- Solvent systems : THF/H₂O mixtures (5:1 ratio) are effective for stabilizing reactive intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and decomposition risks.
Q. How can the structural integrity of this thiophosphate be validated post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques :
- ¹H/¹³C NMR : Confirm the presence of the trifluoromethylphenyl group (δ ~7.8–8.2 ppm for aromatic protons) and thiophosphate ester signals (δ ~3.6–3.8 ppm for O,O-dimethyl groups) .
- High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error.
- HPLC purity analysis : Use a C18 column with acetonitrile/water gradients (e.g., 70:30 ratio) to assess purity ≥95% .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
Methodological Answer: As a thiophosphate ester, it likely acts as a cholinesterase inhibitor , analogous to pirimiphos-methyl ( ). Key steps include:
Metabolic activation : Oxidative desulfuration to the oxon form (P=O) by cytochrome P450 enzymes.
Enzyme inhibition : Covalent binding to acetylcholinesterase (AChE) via phosphorylation of serine residues, disrupting neurotransmission .
Advanced Research Questions
Q. How do substituent variations (e.g., trifluoromethyl vs. methyl groups) impact bioactivity and stability?
Methodological Answer: Perform structure-activity relationship (SAR) studies :
- Trifluoromethyl groups : Enhance lipophilicity and metabolic stability ( reports 10-fold higher AChE inhibition compared to methyl analogs).
- Pyrimidinyl position : Substituents at the 4-position (vs. 2-position) reduce steric hindrance, improving binding affinity .
- Stability assays : Compare hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) using LC-MS quantification .
Q. What analytical challenges arise in detecting trace degradation products of this compound?
Methodological Answer: Use tandem mass spectrometry (MS/MS) with fragmentation pathways:
Q. How can computational modeling predict interactions between this thiophosphate and target enzymes?
Methodological Answer: Apply molecular docking (AutoDock Vina) and MD simulations (GROMACS) :
- Docking : Use the AChE crystal structure (PDB ID 1ACJ) to model binding poses, focusing on hydrogen bonds with Glu199 and π-π stacking with Trp83.
- Free energy calculations : Calculate binding affinities (ΔG) using MM-PBSA to rank substituent effects .
Experimental Design & Data Interpretation
Q. How should researchers design assays to evaluate environmental persistence?
Methodological Answer: Conduct soil microcosm studies :
- Experimental setup : Incubate the compound (1 ppm) in loamy soil at 25°C for 30 days.
- Sampling : Extract residues weekly using QuEChERS (ACN/NaCl) and quantify via GC-MS with a DB-5MS column .
- Half-life calculation : Fit data to first-order kinetics (t₁/₂ = ln2/k).
Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
Methodological Answer: Standardize protocols:
- Enzyme source : Use recombinant human AChE (rhAChE) instead of tissue homogenates to minimize variability.
- Assay conditions : Fix pH at 7.4 and pre-incubate inhibitors for 30 min .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers.
Specialized Applications
Q. How can isotopic labeling (e.g., ¹⁸O or ³²P) elucidate metabolic pathways?
Methodological Answer:
Q. What in vitro models best predict in vivo neurotoxicity?
Methodological Answer: Use 3D neurospheroid cultures :
- Model setup : Differentiate SH-SY5Y cells into cholinergic neurons and expose to 1–100 µM thiophosphate for 72 hours.
- Endpoint analysis : Measure AChE activity (Ellman assay) and apoptosis (Annexin V/PI staining) .
Critical Analysis of Existing Data
Q. Why do some studies report negligible soil mobility despite high logP values?
Methodological Answer:
- Soil binding : The trifluoromethyl group increases adsorption to organic matter (Koc = 450–600 mL/g), reducing leaching potential .
- Experimental validation : Compare logP (predicted ~3.8) with column leaching tests using ¹⁴C-labeled compound .
Q. How reliable are QSAR models for predicting acute toxicity of this compound?
Methodological Answer: Validate models using OECD guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
